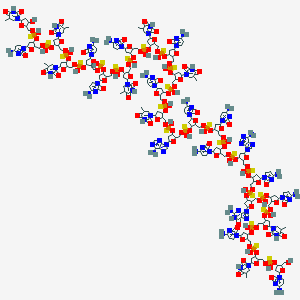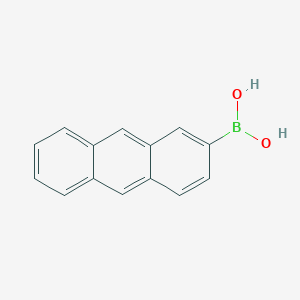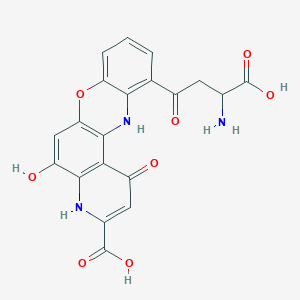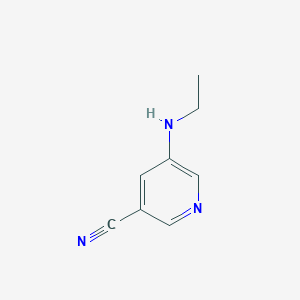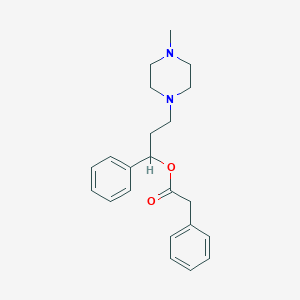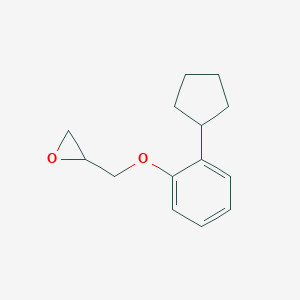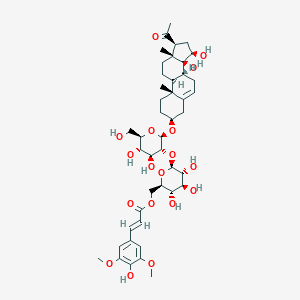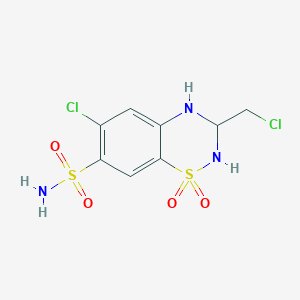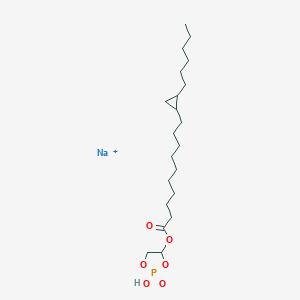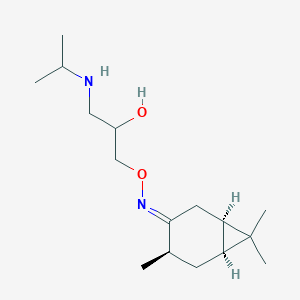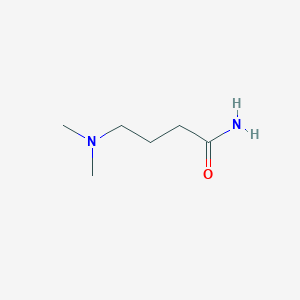
4-Dimethylaminobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylaminobutyramide, also known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAB is a tertiary amide that has been synthesized through various methods, including the reaction of 4-dimethylaminobutyryl chloride with ammonia or amine compounds.
Mecanismo De Acción
The mechanism of action of 4-Dimethylaminobutyramide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. 4-Dimethylaminobutyramide has also been shown to inhibit the production of nitric oxide, which plays a role in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
4-Dimethylaminobutyramide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and edema in rats. 4-Dimethylaminobutyramide has been shown to inhibit the production of prostaglandins and other inflammatory mediators, as well as the production of nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Dimethylaminobutyramide in lab experiments is its potential as a building block for the synthesis of various compounds, including peptides, esters, and amides. 4-Dimethylaminobutyramide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. However, one limitation of using 4-Dimethylaminobutyramide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
Future research on 4-Dimethylaminobutyramide could focus on its potential applications in drug development, particularly in the development of new anti-inflammatory and analgesic drugs. 4-Dimethylaminobutyramide could also be studied for its potential as a building block for the synthesis of novel compounds, including polymers and copolymers. Additionally, further research could be conducted on the mechanism of action of 4-Dimethylaminobutyramide, as well as its potential toxicity and safety in various applications.
Métodos De Síntesis
The synthesis of 4-Dimethylaminobutyramide can be achieved through various methods, including the reaction of 4-dimethylaminobutyryl chloride with ammonia or amine compounds. This reaction results in the formation of 4-Dimethylaminobutyramide, which can then be purified through recrystallization or chromatography. Other methods of synthesis include the reaction of 4-dimethylaminobutyric acid with acetic anhydride or the reaction of 4-dimethylaminobutyric acid with thionyl chloride followed by reaction with dimethylamine.
Aplicaciones Científicas De Investigación
4-Dimethylaminobutyramide has been widely studied for its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. In pharmaceuticals, 4-Dimethylaminobutyramide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. 4-Dimethylaminobutyramide has also been used in the synthesis of various compounds, including peptides, esters, and amides. In materials science, 4-Dimethylaminobutyramide has been used as a building block for the synthesis of polymers and copolymers.
Propiedades
Número CAS |
157400-29-8 |
|---|---|
Nombre del producto |
4-Dimethylaminobutyramide |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
4-(dimethylamino)butanamide |
InChI |
InChI=1S/C6H14N2O/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3,(H2,7,9) |
Clave InChI |
YGTHBVOCTPFJHQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(=O)N |
SMILES canónico |
CN(C)CCCC(=O)N |
Sinónimos |
Butanamide, 4-(dimethylamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
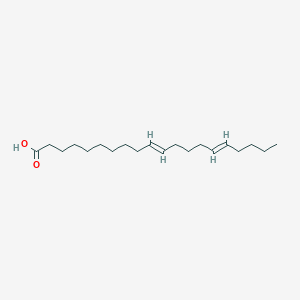
![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
